1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene
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Overview
Description
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is a compound that features a benzene ring substituted with two triazole groups connected via thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene typically involves the reaction of 1,3-bis(chloromethyl)benzene with 1H-1,2,4-triazole-5-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole rings can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation or other reducing agents
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides or sulfones
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene largely depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the triazole rings and the sulfur atoms of the thioether linkages. This coordination can influence the electronic properties and reactivity of the metal center, leading to various catalytic and material applications .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1H-1,2,4-triazol-1-yl)pyridine: Another triazole-containing ligand used in coordination chemistry.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its biological activity and potential as an anticancer agent.
Bis(3-nitro-1-(trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone: A compound with energetic properties used in propellant formulations.
Uniqueness
1,3-bis(((1H-1,2,4-triazol-5-yl)thio)methyl)benzene is unique due to its dual thioether and triazole functionalities, which provide versatile coordination modes and reactivity. This makes it particularly valuable in the design of complex metal-organic frameworks and advanced materials .
Properties
IUPAC Name |
5-[[3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6S2/c1-2-9(5-19-11-13-7-15-17-11)4-10(3-1)6-20-12-14-8-16-18-12/h1-4,7-8H,5-6H2,(H,13,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYGCQAECVINCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CSC2=NC=NN2)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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